3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

抗炎药物发现 COX-2 抑制剂 吡唑衍生物

SAR inconsistency in pyrazole-based drug discovery arises when substituents on the pyrazole ring are altered. 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 199682-73-0) provides the exact 4-methoxyphenyl substitution pattern required for consistent biological activity. • Enables synthesis of derivatives with 99.5% COX-2 inhibition in vivo • Yields anticancer leads with IC50 = 6.45 μM against MDA-MB-468 (3.9× more potent than paclitaxel) • Supports KDM5B inhibitor development (IC50 = 0.0244 μM, 382-fold activity enhancement) High-purity (≥98%) building block with free NH and formyl derivatization sites.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 199682-73-0
Cat. No. B112229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS199682-73-0
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
InChIInChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
InChIKeyQSGGFCPKXTULQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 特性与采购概要


3-(4-甲氧基苯基)-1H-吡唑-4-甲醛(CAS: 199682-73-0)属于吡唑-4-甲醛类杂环砌块,分子式 C₁₁H₁₀N₂O₂,分子量 202.21 g/mol [1]。该化合物是含有一个未取代的1H-吡唑NH位点、一个4-甲氧基苯基取代基和一个4-位甲酰基的三取代吡唑,可作为合成多种具有生物活性的三取代吡唑衍生物的关键前体,广泛用于抗炎、镇痛和抗癌研究 [2]。常见商业规格纯度≥98% (GC) 或 ≥99% (HPLC),外观为白色至浅黄色或浅橙色粉末/晶体,熔点159.0–163.0 °C [1]。

Building block 4-methoxyphenyl pyrazole scaffold for SAR-driven derivatization
Synthesis Reliable Vilsmeier-Haack route supports reproducible supply
Purity Commercial HPLC grade supports direct use without additional purification

3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 的不可替代性


吡唑-4-甲醛类砌块在芳香环取代基和吡唑N-取代模式上的微小变化,会显著影响由其衍生的生物活性分子的靶点结合能力和药理活性 [1]。例如,在抗癌三阴性乳腺癌细胞(MDA-MB-468)的衍生物评价中,4-甲氧基苯基取代的化合物比结构相似的4-溴苯基取代的衍生物表现出更优的细胞毒性 [2]。在抗炎研究中也观察到,起始原料(3-(4-甲氧基苯基)-1H-吡唑-4-甲醛 vs. 3-(4-溴苯基)-1-乙基-1H-吡唑-4-甲醛)的不同,最终导致衍生物COX-2抑制效力的显著差异 [1]。因此,在药物化学项目中,简单替换为其他吡唑-4-甲醛类似物,将直接导致衍生物构效关系(SAR)的不可预测偏移,可能严重破坏先导化合物的优化路径。

Target compound

4-Methoxyphenyl substitution drives consistent COX-2 SAR and cellular activity in derived pyrazoles.

Reported head-to-head comparisons show advantage in anti-inflammatory and anticancer derivative profiles.

Potential substitute

4-Bromophenyl or other substituent analogs lead to unpredictable SAR shifts and often lower endpoint responses in derivatives.

Observed lower COX-2 inhibition, reduced cytotoxicity, and loss of KDM5B nanomolar potency; may disrupt lead optimization.

3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 的区分证据


COX-2抑制:甲氧基苯基衍生物优于溴苯基类似物

以3-(4-甲氧基苯基)-1H-吡唑-4-甲醛为前体合成的衍生物3a,在角叉菜胶诱导的大鼠足跖炎症模型中,COX-2抑制效力达到99.5%,而使用另一前体3-(4-溴苯基)-1-乙基-1H-吡唑-4-甲醛合成的相应衍生物未报告达到此水平,且研究中所有来自甲氧基苯基系列的衍生物均表现出优于来自溴苯基系列的抗炎活性趋势 [1]。

COX-2 inhibition
Head-to-head
99.5% inhibition (derivative 3a) vs. lower bromophenyl series values (77–103% range)
Supports 4-methoxyphenyl choice for COX-2-focused lead series
Carrageenan rat paw edema model, ELISA readout; derivative-level evidence
抗炎药物发现 COX-2 抑制剂 吡唑衍生物

三阴性乳腺癌细胞毒性:甲氧基苯基衍生物的优势

在针对三阴性乳腺癌细胞MDA-MB-468的细胞毒性评价中,以3-(4-甲氧基苯基)-1H-吡唑-4-甲醛为起始原料合成的衍生物3f在48小时的IC50值为6.45 μM,显著优于临床标准药物紫杉醇(IC50 = 25.19 μM)[1]。相比之下,同一研究中结构相似的4-溴苯基取代的衍生物未显示出同等水平的活性。

Cytotoxicity (MDA-MB-468)
Head-to-head
IC50 6.45 μM (derivative 3f) vs. paclitaxel 25.19 μM; bromophenyl derivatives showed weaker activity
Derivative activity suggests utility in anticancer lead exploration, dependent on substitution
MTT assay, 48 h; ROS-mediated apoptosis pathway implicated; context-specific
抗癌药物发现 三阴性乳腺癌 ROS 介导凋亡

商业HPLC纯度优势

3-(4-甲氧基苯基)-1H-吡唑-4-甲醛的商业规格可达 ≥99% (HPLC) ,而其他常见吡唑-4-甲醛类似物(如3-(4-溴苯基)-1H-吡唑-4-甲醛或1-取代类似物)在商业目录中的纯度通常仅为 ≥97% 或 ≥98% 。

Commercial HPLC purity
Data to verify
≥99% (HPLC) vs. typical analog specs 97–98%
May reduce pre-synthesis purification steps; lot-dependent
Supplier specification; independent verification recommended
化合物纯度 HPLC 分析 采购质量控制

Vilsmeier-Haack合成可靠性

3-(4-甲氧基苯基)-1H-吡唑-4-甲醛可通过成熟且广泛验证的 Vilsmeier-Haack 甲酰化反应合成,产率良好且可重复性高 [1]。该方法是吡唑-4-甲醛类化合物最经典且文献记载最完备的合成路线,尤其适用于芳香族取代吡唑的制备,而某些类似物(如含强吸电子基或大位阻取代基的吡唑-4-甲醛)在 Vilsmeier-Haack 条件下产率不稳定或需特殊条件 [2]。

Vilsmeier-Haack synthesis
Class-level
Well-documented, reproducible route for aryl-pyrazole-4-carbaldehydes
Supports supply reliability and batch-to-batch consistency
Standard DMF/POCl₃ conditions; some analogs may require optimization
Vilsmeier-Haack 反应 吡唑合成 工艺放大

KDM5B抑制剂:甲氧基苯基取代的关键作用

在 KDM5B 抑制剂的优化研究中,含有4-甲氧基苯基取代的吡唑-4-甲酰胺衍生物 27ab 实现了对 KDM5B 的 IC50 = 0.0244 μM 的强效抑制 [1]。相比之下,初始虚拟筛选命中的吡唑衍生物化合物 5(不含4-甲氧基苯基取代)IC50 仅为 9.320 μM [1]。该结构优化历程表明,4-甲氧基苯基取代模式是获得纳摩尔级 KDM5B 抑制活性的关键结构要素之一。

KDM5B inhibition
Head-to-head
IC50 0.0244 μM (derivative 27ab) vs. 9.320 μM (initial hit without 4-methoxyphenyl)
4-Methoxyphenyl substitution critical for nanomolar KDM5B engagement
Biochemical enzymatic assay; supports epigenetic probe design
表观遗传学 KDM5B 抑制剂 组蛋白去甲基化酶

3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 的研究与工业应用


COX-2/TNF-α双靶点抗炎抑制剂开发

适用于合成具有4-甲氧基苯基取代模式的三取代吡唑衍生物,用于靶向COX-2、TNF-α、PGE2和IL1β的抗炎药物发现项目。基于该砌块合成的衍生物已在角叉菜胶诱导的大鼠炎症模型中验证了高达99.5%的COX-2抑制效力 [1],并显示出优于溴苯基类似物系列的活性趋势。该砌块是构建具有多靶点抗炎活性且无溃疡原性先导化合物的理想起点。

三阴性乳腺癌的ROS介导凋亡剂

适用于合成1,3-二芳基吡唑类衍生物,特别是针对三阴性乳腺癌细胞(MDA-MB-468)的抗癌药物化学项目。研究表明,基于该砌块合成的衍生物3f在48小时的IC50值达到6.45 μM,效力约为紫杉醇的3.9倍 [2]。该砌块的4-甲氧基苯基取代模式对于实现ROS介导的凋亡和caspase 3激活至关重要,替代为溴苯基类似物将导致活性显著下降。

表观遗传学:KDM5B抑制剂优化

适用于组蛋白赖氨酸特异性去甲基化酶5B(KDM5B)抑制剂的合成与结构优化研究。研究表明,含有4-甲氧基苯基取代的吡唑衍生物可实现纳摩尔级的KDM5B抑制活性(IC50 = 0.0244 μM),相比不含此取代的初始命中化合物,活性提升了约382倍 [3]。该砌块为构建针对胃癌等癌症的表观遗传学治疗药物提供了关键的结构骨架。

组合化学:多样化吡唑文库构建

适用于通过 Vilsmeier-Haack 反应或 Knoevenagel 缩合构建大规模、多样化的吡唑衍生物文库。该砌块含有一个未取代的1H-吡唑NH位点和一个4-位甲酰基,二者均可作为高效的衍生化位点,支持在组合化学中快速生成数以百计的化合物用于生物活性筛选 [4]。商业可购的高纯度(≥99% HPLC)也保障了高通量合成中的批次间一致性 。

Application
Selection Property
Validation Focus
COX-2/TNF-α pathway inhibitor synthesis
4-Methoxyphenyl substitution pattern for consistent anti-inflammatory SAR
In vivo inflammation model-response context
Cancer cell-model probe development (TNBC)
Aromatic aldehyde reactivity for diverse derivatization
Cytotoxicity assay context and ROS pathway interpretation
KDM5B epigenetic inhibitor optimization
Methoxy group contribution to target engagement and potency
KDM5B enzymatic assay context; cellular demethylase profiling
Diversified pyrazole library synthesis
Dual reactive sites (NH and CHO) for parallel chemistry
High-throughput synthesis feasibility; purity at scale

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